2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C21H21N3O3 and its molecular weight is 363.417. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-(1-(2-(1H-indol-1-yl)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a covalent inhibitor of the protein KRASG12C . KRAS is a GTPase that regulates many cellular processes, including proliferation, survival, and differentiation . The KRAS p.G12C mutation, which occurs in a significant percentage of lung adenocarcinomas and colorectal cancers, represents an attractive therapeutic target for covalent inhibitors .
Mode of Action
This compound interacts with its target, KRASG12C, through a covalent bond . The presence of cysteine at position 12 in KRASG12C protects bound GTP from the rapid regulated hydrolysis catalyzed by GTPase activating protein (GAP) family proteins, resulting in overall pathway activation . The compound binds to cysteine 12 of GDP-KRASG12C, inhibiting downstream signaling in a KRASG12C-specific manner .
Biochemical Pathways
The compound this compound affects the RAS signaling pathway . By inhibiting KRASG12C, it disrupts the normal function of this protein, which is to control the activity of several critical signaling pathways that regulate cell differentiation, proliferation, and survival .
Result of Action
The result of the action of this compound is the inhibition of downstream signaling in a KRASG12C-specific manner . This inhibition disrupts the normal function of KRASG12C, affecting cell differentiation, proliferation, and survival .
Properties
IUPAC Name |
2-[1-(2-indol-1-ylacetyl)azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c25-19(13-22-10-9-14-5-1-4-8-18(14)22)23-11-15(12-23)24-20(26)16-6-2-3-7-17(16)21(24)27/h1-5,8-10,15-17H,6-7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OANCYRTZNFAPPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)CN4C=CC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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